molecular formula C8H9NO3 B2695986 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid CAS No. 1367988-80-4

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid

Cat. No.: B2695986
CAS No.: 1367988-80-4
M. Wt: 167.164
InChI Key: UKHQTXPEYDZFTJ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to an acetic acid moiety

Mechanism of Action

Mode of Action

The specific mode of action of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclopropyl-substituted nitrile with an appropriate acid can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid is unique due to its specific combination of the cyclopropyl group and the oxazole ring attached to an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)4-6-3-7(9-12-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHQTXPEYDZFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367988-80-4
Record name 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid
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